3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine
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Overview
Description
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine is a heterocyclic compound that features a unique structure combining pyridine and isoxazole rings with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-(2-pyridinyl)-3-oxopropanenitrile with hydroxylamine hydrochloride can yield the isoxazole ring, which is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The isoxazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different electronic properties.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrole ring instead of an isoxazole ring, showing different reactivity and biological activities.
Uniqueness
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-pyridin-2-yl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)7-5-9-10(17-6-7)11(19-18-9)8-3-1-2-4-16-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUCCMOLLUFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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